3-(4-Fluorophenyl)-7-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-FLUOROPHENYL)-7-[3-METHOXY-2-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-7-[3-METHOXY-2-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include boronic acids, palladium catalysts, and various solvents. The reaction conditions often require precise temperature control and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-7-[3-METHOXY-2-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-(4-FLUOROPHENYL)-7-[3-METHOXY-2-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-7-[3-METHOXY-2-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying functional groups.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups and different core structures.
Uniqueness
3-(4-FLUOROPHENYL)-7-[3-METHOXY-2-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and core structure
Properties
Molecular Formula |
C24H20FNO5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(3-methoxy-2-prop-2-enoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H20FNO5S/c1-3-11-31-21-15(5-4-6-17(21)30-2)16-12-18(27)26-20-19(13-7-9-14(25)10-8-13)23(24(28)29)32-22(16)20/h3-10,16H,1,11-12H2,2H3,(H,26,27)(H,28,29) |
InChI Key |
CJZVMVFIKHGOBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
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